Pyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

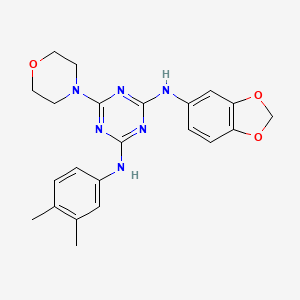

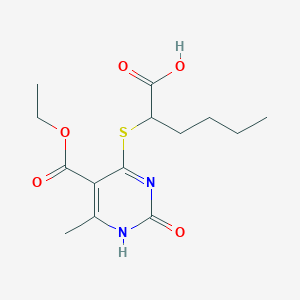

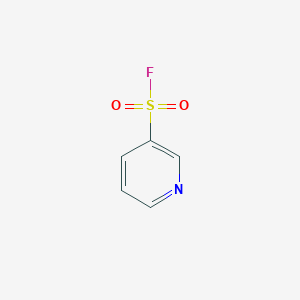

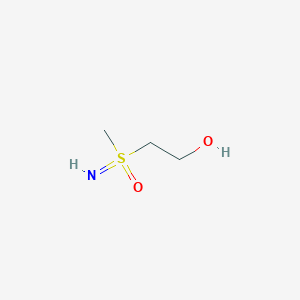

Pyridine-3-sulfonyl fluoride, also known as PyFluor, is a compound with the empirical formula C5H4FNO2S . It is used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base .

Molecular Structure Analysis

The molecular weight of Pyridine-3-sulfonyl fluoride is 161.15 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Pyridine-3-sulfonyl fluoride can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base . Compared with other common deoxyfluorination reagents, for example, DAST, it exhibits less elimination side products in direct comparison on certain substrates .Applications De Recherche Scientifique

Fluorescence Sensing

Pyridine-3-sulfonyl fluoride is used in the development of pyridyl-based fluorophores for sensing applications . These fluorophores, when conveniently functionalized with reactive pyridyl receptors, have emerged as effective sensors to detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy . They play an important role in high sensitivity, selectivity, and real-time monitoring of biological and environmentally relevant species .

2. Detection and Quantification of Chemical Species When combined with specific receptor units, fluorescent dyes can be extremely useful in several applications such as detection and quantification of chemical species, as well as in understanding their physiological and pathological role in cells and tissues .

Development of Fluorescent Dyes

In 2020, a probe based on the linkage of rhodamine B and pyridine-3-sulfonyl chloride was reported. This dye resulted from the combination of an electron-donor group (amino group) for fluorescence and sensitivity enhancement and a recognition group with good ion coordination ability (pyridine-3-sulfonyl chloride) .

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides are valuable synthetic motifs which are currently of high interest due to the popularity of the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept . Pyridine-3-sulfonyl fluoride can be synthesized through an electrochemical oxidative coupling of thiols and potassium fluoride .

SuFEx Click Chemistry

The sulfur (VI) fluoride exchange (SuFEx) click chemistry concept employs sulfonyl fluorides as stable and robust reagents . Pyridine-3-sulfonyl fluoride can be used in this context.

6. Deoxyfluorination of Aliphatic and Aromatic Substrates Thionyl fluoride, a sulfur fluoride reagent, has been found to be highly effective in the deoxyfluorination of both aliphatic and aromatic substrates . Pyridine-3-sulfonyl fluoride can potentially be used in similar applications.

Safety and Hazards

Orientations Futures

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This presents new horizons for the synthesis of sulfonyl fluorides .

Mécanisme D'action

Target of Action

Pyridine-3-sulfonyl fluoride is a versatile compound that has been used in various chemical reactions. Its primary targets are primary and secondary alcohols . It interacts with these alcohols in the presence of an amidine or guanidine base .

Mode of Action

The compound acts as a deoxyfluorination reagent . It facilitates the conversion of primary and secondary alcohols into their corresponding fluorides . This process is known as deoxyfluorination . The compound’s interaction with its targets results in the formation of new carbon-fluorine bonds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of sulfonyl fluorides from sulfonic acids . This process involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .

Result of Action

The primary result of pyridine-3-sulfonyl fluoride’s action is the formation of new carbon-fluorine bonds . This can lead to the synthesis of a variety of fluorinated compounds, which have applications in various fields, including medicinal chemistry and materials science .

Action Environment

The efficacy and stability of pyridine-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture . Additionally, factors such as temperature and pH can also influence the compound’s action .

Propriétés

IUPAC Name |

pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVHXOPGVZFGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-3-sulfonyl fluoride | |

CAS RN |

1373307-61-9 |

Source

|

| Record name | pyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)